molecular formula C28H33BrN4O4 B10873839 N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenoxy)acetohydrazide

N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenoxy)acetohydrazide

Cat. No.: B10873839
M. Wt: 569.5 g/mol
InChI Key: DQWCPYZCEGVGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a variety of functional groups, including a brominated indole, a bicyclic amine, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis or other indole-forming reactions . The bromination of the indole is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .

The bicyclic amine can be introduced through a Mannich reaction, where the indole is reacted with formaldehyde and the bicyclic amine precursor . The methoxyphenoxyacetohydrazide moiety is then attached through a hydrazone formation reaction, involving the condensation of the hydrazide with the appropriate aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[32

Mechanism of Action

The mechanism of action of N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C28H33BrN4O4

Molecular Weight

569.5 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]imino-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C28H33BrN4O4/c1-27(2)12-19-13-28(3,15-27)16-32(19)17-33-23-10-5-18(29)11-22(23)25(26(33)35)31-30-24(34)14-37-21-8-6-20(36-4)7-9-21/h5-11,19,35H,12-17H2,1-4H3

InChI Key

DQWCPYZCEGVGHV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)COC5=CC=C(C=C5)OC)C)C

Origin of Product

United States

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